
Tandospirone-d8
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Overview
Description
Tandospirone-d8 is a deuterated compound of Tandospirone, which is an anxiolytic and antidepressant medication. Tandospirone is a selective partial agonist of the 5-HT1A receptor, displaying selectivity over other receptors such as SR-2, SR-1C, α1, α2, D1, and D2 receptors . This compound is primarily used for research purposes and is not intended for human consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tandospirone-d8 involves the incorporation of deuterium atoms into the Tandospirone molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed. general methods for deuteration include catalytic hydrogen-deuterium exchange and the use of deuterated precursors .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuteration processes using deuterated reagents and solvents. The production process would need to ensure high purity and yield of the deuterated compound, which may involve multiple purification steps such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Tandospirone-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Introduction to Tandospirone-d8
This compound is a deuterated form of tandospirone, a drug primarily recognized for its role as a partial agonist at the 5-HT1A receptor. This compound has gained attention in pharmacological research due to its applications in treating various psychiatric and neurological disorders. The deuteration enhances its stability and improves the accuracy of analytical techniques such as mass spectrometry, which is crucial for pharmacokinetic studies.
Treatment of Anxiety Disorders
This compound is primarily utilized in the management of anxiety disorders, particularly generalized anxiety disorder. It has been shown to effectively reduce anxiety symptoms, making it a valuable option in clinical settings. Studies indicate that tandospirone can significantly improve anxiety scores on standardized scales, such as the Hamilton Anxiety Rating Scale (HAM-A) and the Neuropsychiatric Inventory (NPI) .
Augmentation in Major Depressive Disorder
Research has demonstrated that tandospirone can serve as an effective augmentation strategy for patients with major depressive disorder (MDD), especially those exhibiting significant anxiety symptoms. In a clinical trial involving patients on selective serotonin reuptake inhibitors (SSRIs), tandospirone significantly improved both depressive and anxiety symptoms compared to SSRIs alone . This highlights its potential role in combination therapies for enhanced therapeutic outcomes.
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of tandospirone, particularly in conditions like Alzheimer's disease and vascular dementia. Tandospirone has shown promise in alleviating behavioral and psychological symptoms of dementia (BPSD), suggesting its utility beyond traditional anxiety treatments . The compound's mechanism may involve modulation of neurotransmitter systems that are disrupted in neurodegenerative diseases.
Combination Therapies
Tandospirone has been investigated for its synergistic effects when combined with other medications. For instance, it has been reported to enhance the efficacy of donepezil in treating cognitive impairments associated with Alzheimer's disease . Additionally, it has been shown to mitigate the respiratory depression caused by opioids like fentanyl, indicating its potential role in pain management settings .
Pharmacokinetics and Absorption Mechanisms
Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic applications. Recent investigations into its absorption characteristics reveal that the compound exhibits favorable bioavailability and pharmacokinetic profiles, which are essential for effective dosing regimens .
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Half-life | Varies depending on dosage |
Bioavailability | High |
Metabolism | Primarily hepatic |
Excretion | Renal |
These parameters suggest that this compound can be effectively administered through various routes, enhancing its versatility as a therapeutic agent.
Case Study 1: Anxiety Management
In a clinical trial involving patients diagnosed with generalized anxiety disorder, this compound was administered over an 8-week period. Results indicated significant reductions in anxiety levels, with improvements noted on both HAM-A and NPI scales . This study underscores the efficacy of this compound in managing anxiety symptoms.
Case Study 2: Depression Augmentation
Another study focused on patients with MDD who were inadequately responding to SSRIs. The addition of tandospirone led to notable improvements in depressive symptoms after six weeks, highlighting its role as an effective adjunct therapy .
Case Study 3: Neurodegenerative Disorders
A small-scale study examined the effects of tandospirone on patients with Alzheimer's disease exhibiting BPSD. After treatment, participants showed significant improvements in both cognitive function and behavioral symptoms, suggesting potential benefits for broader CNS applications .
Mechanism of Action
Tandospirone-d8, like Tandospirone, acts as a selective partial agonist of the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and other neurological functions. By binding to the 5-HT1A receptor, this compound modulates the release of neurotransmitters such as serotonin, leading to anxiolytic and antidepressant effects. The molecular targets and pathways involved include the serotonin signaling pathway and downstream effects on other neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
Tandospirone-d8 is similar to other azapirone compounds, such as:
Buspirone: Another 5-HT1A receptor partial agonist used as an anxiolytic.
Gepirone: A compound with similar pharmacological properties to Tandospirone.
Ipsapirone: Another azapirone with anxiolytic effects.
Uniqueness
This compound is unique due to its deuterated nature, which provides distinct advantages in research applications. The presence of deuterium atoms can influence the pharmacokinetics and metabolic stability of the compound, making it a valuable tool in various scientific studies .
Biological Activity
Tandospirone-d8, a deuterated derivative of tandospirone, is primarily recognized for its role as a selective partial agonist at the 5-HT1A serotonin receptor. This compound has garnered attention in research due to its potential therapeutic applications, particularly in the treatment of anxiety and depression. The following sections detail its biological activity, pharmacokinetics, and relevant case studies.
This compound exhibits its biological effects through several mechanisms:
- 5-HT1A Receptor Interaction : this compound acts as a partial agonist at 5-HT1A receptors, which are distributed throughout the central nervous system. At presynaptic sites in the raphe nuclei, it inhibits serotonin (5-HT) release, while at postsynaptic sites, it enhances serotonergic neurotransmission . The binding affinity of this compound for the 5-HT1A receptor is significantly higher than for other receptors, such as 5-HT2 and dopamine receptors, indicating its selectivity .
- G-Protein Coupling : Upon binding to the 5-HT1A receptor, this compound activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of neurons and inhibition of neuronal firing. This dual action contributes to its anxiolytic and antidepressant effects .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety:
Parameter | Value |
---|---|
Half-Life (i.g. administration) | 1.380 ± 0.46 hours |
Half-Life (i.v. administration) | 1.224 ± 0.39 hours |
Absolute Bioavailability | 0.24% |
Major Active Metabolite | 1-[2-pyrimidyl]-piperazine |
This compound demonstrates rapid elimination from the body, with low absolute bioavailability attributed to extensive metabolism in vivo . The compound's permeability characteristics suggest that passive diffusion is the primary mechanism for absorption across biological membranes .
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
- Antidepressant Effects : In animal models of depression, this compound has shown significant antidepressant-like effects. Chronic administration resulted in increased neurogenesis in the hippocampus, indicated by a rise in doublecortin-positive cells . This suggests that this compound may counteract serotonergic deficits associated with depression.
- Anxiolytic Properties : Clinical studies have indicated that this compound effectively reduces anxiety symptoms in patients with generalized anxiety disorder (GAD). Its mechanism involves modulation of serotonergic pathways without the sedative effects commonly associated with benzodiazepines .
- Combination Therapies : Recent research has highlighted the potential for this compound to enhance the efficacy of other treatments. For example, it has been shown to augment the anti-fibrotic effects of valsartan in hypertensive models and mitigate respiratory depression caused by opioids like fentanyl .
Q & A
Basic Research Questions
Q. What is the primary application of Tandospirone-d8 in pharmacological research, and how does its deuterated structure influence experimental outcomes?
this compound is predominantly used as an internal standard in mass spectrometry (MS) to enhance quantification accuracy by mitigating matrix effects and metabolic interference. Its deuterated structure reduces isotopic overlap with non-deuterated analytes, improving signal specificity. Researchers should validate its use by comparing retention times and fragmentation patterns with the non-deuterated parent compound .
Q. What validated protocols exist for synthesizing this compound with high isotopic purity, and which analytical techniques are critical for confirming deuteration efficiency?
Synthesis typically involves hydrogen-deuterium exchange under controlled conditions (e.g., using deuterated solvents or catalysts). Isotopic purity (>98%) must be confirmed via nuclear magnetic resonance (NMR) for positional deuteration and high-resolution MS for mass accuracy. Researchers should report deuterium incorporation rates and stability under storage conditions to ensure reproducibility .
Q. How should researchers integrate this compound into pharmacokinetic (PK) studies to ensure reliable quantification of Tandospirone in biological matrices?
Prepare calibration curves using serially diluted this compound spiked into blank matrices (e.g., plasma, tissue homogenates). Use stable isotope dilution MS with multiple reaction monitoring (MRM) to minimize ion suppression. Validate method accuracy (80–120% recovery), precision (CV <15%), and linearity (R² >0.99) per FDA bioanalytical guidelines .
Q. What are the key considerations for selecting this compound over non-deuterated analogs in receptor binding assays?
Deuterated compounds may exhibit altered binding kinetics due to deuterium isotope effects. Pre-screen binding affinity (e.g., via radioligand displacement assays) to confirm functional equivalence. Use parallel assays with both forms to quantify any differences in IC₅₀ values .
Advanced Research Questions
Q. How can researchers design pharmacokinetic studies using this compound to account for deuterium isotope effects on metabolic stability and receptor binding affinity?
Conduct in vitro metabolic assays (e.g., liver microsomes) to compare clearance rates between Tandospirone and this compound. Use computational modeling (e.g., molecular dynamics simulations) to predict deuterium-induced changes in hydrogen bonding or steric effects. Adjust dosing regimens in in vivo studies to reflect observed metabolic differences .
Q. What experimental strategies are recommended to resolve contradictions in data when this compound exhibits unexpected pharmacokinetic behavior in preclinical models?
Perform cross-validation using alternative analytical methods (e.g., LC-MS/MS vs. ELISA). Investigate potential deuterium loss under physiological conditions via isotopic tracing. Replicate studies in multiple species or cell lines to distinguish compound-specific effects from model variability .
Q. How should researchers optimize chromatographic conditions to separate this compound from endogenous isobaric interferences in complex biological samples?
Employ ultra-high-performance liquid chromatography (UHPLC) with columns optimized for polar compounds (e.g., HILIC or charged surface hybrid phases). Adjust mobile phase pH and gradient elution to maximize resolution. Use post-column infusion to identify matrix interference zones and implement sample cleanup protocols (e.g., solid-phase extraction) .
Q. What statistical approaches are recommended for analyzing contradictory data in studies comparing Tandospirone and its deuterated analog, particularly in receptor occupancy assays?
Apply mixed-effects models to account for inter-subject variability and repeated measurements. Use sensitivity analyses to test robustness against outliers. For discordant results, conduct Bayesian meta-analysis to quantify the probability of true effect differences versus methodological artifacts .
Q. How can isotopic purity of this compound be maintained in long-term stability studies, and what degradation markers should be monitored?
Store aliquots at ≤-80°C in inert atmospheres (e.g., argon). Monitor deuterium loss via time-course NMR and MS. Track degradation products (e.g., de-deuterated metabolites or oxidation byproducts) using high-resolution MS/MS. Report stability data in accordance with ICH Q1A guidelines .
Q. What ethical and methodological challenges arise when using this compound in translational studies involving human-derived samples?
Ensure compliance with institutional review boards (IRBs) for sample anonymization and informed consent. Validate cross-reactivity of this compound with human-specific metabolites using in silico docking and ex vivo tissue models. Disclose all deuterated compound handling protocols in ethics applications to address potential toxicity concerns .
Q. Methodological Resources
- Data Validation : Cross-reference findings with open-access repositories (e.g., PubChem, ChEMBL) for isotopic purity and pharmacological data .
- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and mitigate bias .
- Reproducibility : Follow Beilstein Journal guidelines for experimental reporting, including raw data deposition and detailed supplementary materials .
Properties
CAS No. |
1794835-73-6 |
---|---|
Molecular Formula |
C₂₁H₂₁D₈N₅O₂ |
Molecular Weight |
391.54 |
Synonyms |
(3aR,4S,7R,7aS)-rel-Hexahydro-2-[4-[4-(2-pyrimidinyl)-1-(piperazinyl-d8)]butyl]-4,7-methano-1H-isoindole-1,3(2H)-dione; (3aα,4β,7β,7aα)-Hexahydro-2-[4-[4-(2-_x000B_pyrimidinyl)-1-(piperazinyl-d8)]butyl]-4,7-methano-1H-isoindole-1,3(2H)-dione; |
Origin of Product |
United States |
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